



## synthesis and properties of 1,2-Diborete

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Compound of Interest		
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An In-depth Technical Guide to the Synthesis and Properties of 1,2-Diborete

#### Introduction

1,2-Dihydro-**1,2-diborete**s are four-membered heterocyclic compounds featuring two adjacent boron atoms and a carbon-carbon double bond within a  $C_2B_2$  ring. These structures are of significant fundamental interest as they are isoelectronic with the cyclobutadiene dication ( $[C_4H_4]^{2+}$ ) and represent a class of highly strained, antiaromatic systems.[1] The inherent ring strain and the electron-deficient nature of boron make the **1,2-diborete** scaffold intrinsically unstable and prone to rearrangement into more stable isomers.[1]

Consequently, the isolation of stable **1,2-diborete** derivatives has been a formidable challenge in synthetic chemistry. Modern strategies have overcome this instability through kinetic stabilization, primarily by employing sterically demanding substituents on the boron atoms and by fusing the C<sub>2</sub>B<sub>2</sub> ring to an arene framework.[1] The most successful approaches utilize bulky Lewis bases, such as N-heterocyclic carbenes (NHCs) or cyclic (alkyl)(amino)carbenes (CAACs), to stabilize the electron-deficient boron centers.[1][2]

These stabilized **1,2-diborete**s often exhibit unique electronic properties, most notably a biradicaloid character.[3] They possess an open-shell singlet ground state with a thermally accessible triplet state, a feature confirmed by spectroscopic analysis and computational studies.[3][4] This guide provides a comprehensive overview of the synthesis and properties of a state-of-the-art, isolable **1,2-diborete** derivative, intended for researchers in synthetic chemistry, materials science, and drug development.



#### Synthesis of a Stabilized 1,2-Diborete

The synthesis of a stable **1,2-diborete** proceeds via a multi-step sequence involving the formation of a dihalo-diboryl precursor, its stabilization with a bulky carbene, and a subsequent multi-electron reduction.

#### **General Synthetic Strategy**

The core strategy involves a stepwise four-electron reduction of a doubly Lewis base-stabilized 2,3-bis(dihaloboryl)arene.[5][6] The arene-fused backbone and the bulky carbene ligands provide the necessary steric and electronic stabilization to allow for the isolation of the final **1,2-diborete** product.

## Experimental Protocol: Synthesis of a CAAC-Stabilized Naphthalene-Fused 1,2-Diborete

This protocol is based on the synthesis reported by Gärtner, Braunschweig, et al. (2022).[1][2] [5] The procedure involves the formation of a bis(CAAC) adduct followed by a four-electron reduction using lithium sand.

#### Materials:

- 2,3-Bis(dibromoboryl)naphthalene
- Cyclic (alkyl)(amino)carbene (CAAC): 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene
- Lithium sand
- Anhydrous, deoxygenated tetrahydrofuran (THF)
- Anhydrous, deoxygenated benzene
- Standard Schlenk line and glovebox equipment for inert atmosphere operations

#### Procedure:

Synthesis of the Bis(CAAC) Adduct:



- In a nitrogen-filled glovebox, dissolve 2,3-bis(dibromoboryl)naphthalene in anhydrous THF.
- To this solution, add 2.1 equivalents of the CAAC ligand.
- Stir the reaction mixture at room temperature. The formation of the colorless bis(CAAC) adduct can be monitored by <sup>11</sup>B NMR spectroscopy, with a characteristic resonance appearing at approximately -0.9 ppm.[2]
- Upon completion, remove the solvent under vacuum to yield the crude adduct.
   Recrystallize from benzene to obtain the purified bis(CAAC) adduct.
- Reduction to the 1,2-Diborete:
  - In a nitrogen-filled glovebox, dissolve the purified bis(CAAC) adduct in anhydrous THF.
  - Add 5.0 equivalents of lithium sand to the solution.
  - Stir the reaction mixture at room temperature. The reduction process involves the transfer of four electrons to the boron centers.
  - Monitor the reaction until completion. The solution will typically develop a deep green color.
  - Upon completion, filter the reaction mixture to remove excess lithium and lithium salts.
  - Remove the THF from the filtrate under vacuum.
  - The resulting crude product is a green solid. Purify by recrystallization from a minimal amount of cold benzene or other suitable solvent. The final CAAC-stabilized 1,2-diborete is isolated as a green crystalline solid (reported yield: 41%).[1][2]

### **Properties and Characterization**

The properties of arene-fused, CAAC-stabilized **1,2-diborete**s are defined by their highly strained structure and unique biradicaloid electronic nature.

#### **Structural and Spectroscopic Properties**



X-ray crystallography provides definitive structural information, while various spectroscopic techniques are used to probe the electronic structure.[1][5] The biradical character of these molecules leads to unusual NMR spectroscopic features.[2]

Parameter	Observation	Significance
Molecular Structure	Highly strained and twisted four-membered C <sub>2</sub> B <sub>2</sub> ring.[5][6]	The deviation from planarity is a consequence of the fusion to the arene backbone and the steric bulk of the CAAC ligands.
B–B Bond Length	Very elongated compared to a typical B=B double bond.[5][6]	This elongation is indicative of a weak B-B interaction and is consistent with the open-shell singlet biradicaloid ground state predicted by DFT calculations.[5][6][7]
<sup>1</sup> H and <sup>11</sup> B NMR Spectra	Extremely broad features are observed for the final 1,2-diborete product.[2]	The line broadening is a classic indicator of a paramagnetic or radical species in solution, supporting the biradical character of the molecule.[2]
EPR Spectroscopy	Solid-state EPR spectroscopy shows a weak resonance characteristic of a biradical.[2] [5]	This provides direct experimental evidence for the biradical nature and the presence of a thermally accessible triplet state.[3][5]
Appearance	Green crystalline solid.[1][2]	The color arises from the electronic transitions within the molecule, which has a small HOMO-LUMO gap.

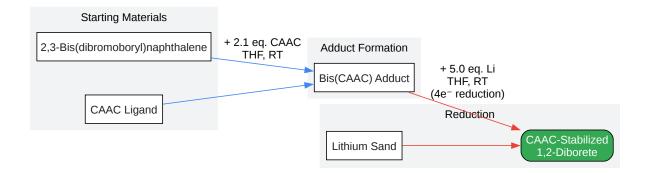
## **Electronic Properties and Reactivity**



Computational studies and experimental reactivity data reveal that these **1,2-diboretes** possess an open-shell singlet biradicaloid ground state.[5][6][7] This electronic structure governs their reactivity.

- Biradicaloid Nature: The ground state is an open-shell singlet, which is energetically very close to the triplet state, allowing for thermal population of the triplet.[3][4]
- Reactivity as a Masked Bis(borylene): The elongated B-B bond allows the molecule to react
  as if it were two separate, highly reactive borylene units.[2]
- Reaction with Carbon Monoxide (CO): Addition of CO results in the complete cleavage of the B–B bond, forming a bis(borylene) where each boron center is coordinated by a CAAC and a CO ligand.[5]
- Reaction with Azides: It undergoes a twofold insertion reaction with phenyl azide to yield a larger, thermally stable diazodiboretidine ring system.[2][5]
- Redox Chemistry: The **1,2-diborete** is the product of a four-electron reduction and can be part of a larger redox series, including mono- and bis(boryl) radical intermediates and a six-electron reduced dianion.[3][4][5]

# Visualizations Synthesis Workflow Diagram

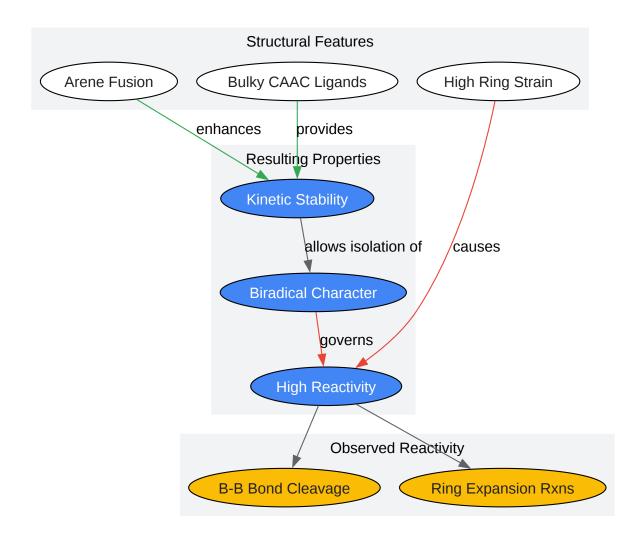




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Caption: Workflow for the synthesis of a CAAC-stabilized 1,2-diborete.

### **Key Relationships Diagram**



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Caption: Relationships between structure, stability, and reactivity in 1,2-diboretes.



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